molecular formula C15H20BFO4 B7958746 Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate

Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate

Cat. No.: B7958746
M. Wt: 294.13 g/mol
InChI Key: VOSWTOCUZFKLTP-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a fluorophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to an acetate moiety. It is a versatile reagent used in various organic synthesis processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4-fluorophenylboronic acid, is prepared by reacting 4-fluorophenyl magnesium bromide with trimethyl borate.

  • Acetate Formation: The boronic acid is then converted to its corresponding ester by reacting it with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring of reaction parameters helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate undergoes several types of reactions, including:

  • Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: The compound can be oxidized to form the corresponding carboxylic acid or reduced to form the corresponding boronic acid.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and solvent (e.g., water/ethanol mixture).

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Boronic Acids: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical assays and studies involving boronic acid derivatives. Its ability to form stable complexes with sugars makes it useful in glycomimetic research.

Medicine: The compound is used in the development of drugs that target various diseases, including cancer and infectious diseases. Its derivatives are explored for their potential therapeutic effects.

Industry: It is employed in the manufacturing of materials and chemicals that require precise molecular architecture, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved include the formation of biaryl compounds, which are essential in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • Methyl 2-(4-fluorophenyl)acetate: A related compound without the boronic acid moiety.

  • 4-Fluorophenylboronic Acid: A simpler boronic acid derivative without the acetate group.

Uniqueness: Methyl 2-(4-fluorophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)acetate is unique due to its combination of fluorophenyl and boronic acid functionalities, which make it highly versatile in organic synthesis. Its ability to participate in cross-coupling reactions and form stable complexes with various reagents sets it apart from simpler boronic acid derivatives.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)12(13(18)19-5)10-6-8-11(17)9-7-10/h6-9,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSWTOCUZFKLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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